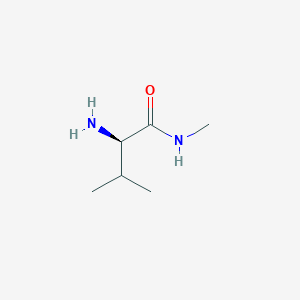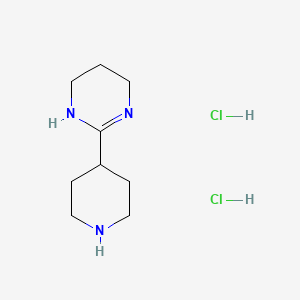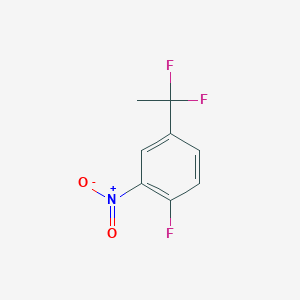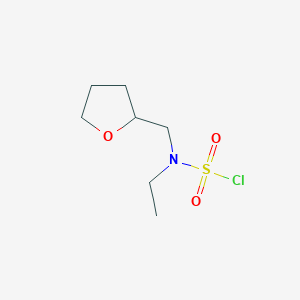
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a tetrahydrofuran ring, an ethyl group, and a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride typically involves the reaction of tetrahydrofuran with ethyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products are sulfamides, sulfamates, and sulfonamides, depending on the nucleophile used.
Oxidation and Reduction: The major products include sulfonic acids and sulfides.
Aplicaciones Científicas De Investigación
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Ethylsulfamoyl chloride: Similar in structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethyl chloride: Similar but lacks the sulfamoyl chloride group.
Methylsulfamoyl chloride: Similar but has a methyl group instead of an ethyl group.
Uniqueness
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfamoyl chloride group. This combination imparts distinct chemical reactivity and makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H14ClNO3S |
|---|---|
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3 |
Clave InChI |
FRPWNDNUHBHZSX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCO1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


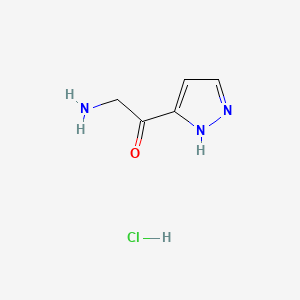
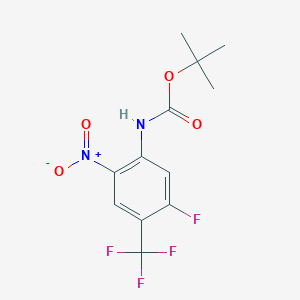
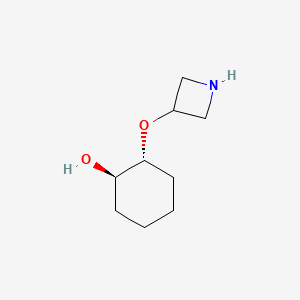
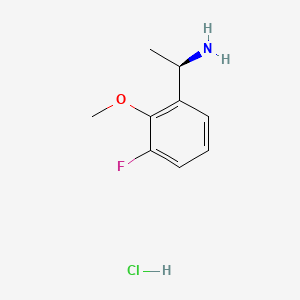
![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
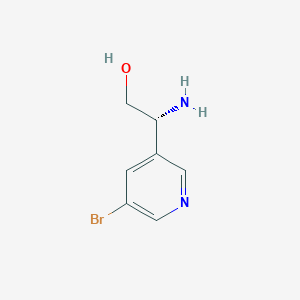
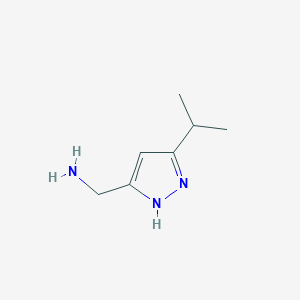

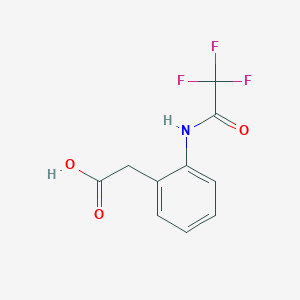
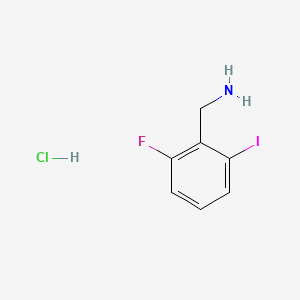
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
